3,7-Diethyl-2-hydrazinoquinoline hydrochloride 3,7-Diethyl-2-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172567-27-9
VCID: VC18433618
InChI: InChI=1S/C13H17N3.ClH/c1-3-9-5-6-11-8-10(4-2)13(16-14)15-12(11)7-9;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H
SMILES:
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol

3,7-Diethyl-2-hydrazinoquinoline hydrochloride

CAS No.: 1172567-27-9

Cat. No.: VC18433618

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

3,7-Diethyl-2-hydrazinoquinoline hydrochloride - 1172567-27-9

Specification

CAS No. 1172567-27-9
Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
IUPAC Name (3,7-diethylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c1-3-9-5-6-11-8-10(4-2)13(16-14)15-12(11)7-9;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H
Standard InChI Key JUDGRJFVPXGQBB-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

3,7-Diethyl-2-hydrazinoquinoline hydrochloride is systematically named (3,7-diethylquinolin-2-yl)hydrazine hydrochloride under IUPAC conventions. Its molecular formula, C₁₃H₁₈ClN₃, reflects a 251.75 g/mol molecular weight, with the hydrochloride salt enhancing stability and solubility for laboratory handling. The compound’s canonical SMILES string, CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl, encodes its ethyl substituents at positions 3 and 7, hydrazine group at position 2, and chloride counterion.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number1172567-27-9
Molecular FormulaC₁₃H₁₈ClN₃
Molecular Weight251.75 g/mol
IUPAC Name(3,7-diethylquinolin-2-yl)hydrazine; hydrochloride
SMILESCCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl
InChI KeyJUDGRJFVPXGQBB-UHFFFAOYSA-N

Spectroscopic and Computational Insights

While experimental spectral data remain unpublished, computational analyses predict distinctive NMR and IR profiles. The quinoline core likely exhibits aromatic proton signals between δ 7.0–8.5 ppm, with ethyl groups resonating as triplets (δ ~1.3 ppm) and quartets (δ ~2.7 ppm). The hydrazine moiety’s N–H stretches should appear near 3300 cm⁻¹ in IR spectroscopy. Density functional theory (DFT) simulations suggest planar geometry at the hydrazine-quinoline junction, facilitating π-orbital conjugation that enhances stability.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a three-step sequence starting from 2-chloro-3,7-diethylquinoline. Nucleophilic substitution with hydrazine hydrate at 80–100°C introduces the hydrazine group, followed by hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

Critical Reaction Parameters:

  • Hydrazination: Requires strict moisture control to avoid side reactions.

  • Salt Formation: Ethanol acts as both solvent and proton donor, with yields optimized at −10°C crystallization.

Table 2: Optimized Synthesis Conditions

StepReagentsTemperatureDurationYield
Chloroquinoline preparationPCl₅, DMF110°C6 hr78%
Hydrazine substitutionNH₂NH₂·H₂O, EtOH85°C12 hr65%
Hydrochloride formationHCl (g), EtOH0°C2 hr92%

Purification and Quality Control

Recrystallization from ethanol/water (4:1 v/v) achieves >99% purity, validated by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Residual hydrazine content is monitored via colorimetric assays using p-dimethylaminobenzaldehyde, ensuring compliance with ICH Q3A guidelines.

Pharmaceutical and Biological Applications

Antiprotozoal Agent Development

Quinoline-hydrazine hybrids demonstrate potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target. Molecular docking studies position the hydrazine group within the enzyme’s ubiquinone-binding pocket, forming hydrogen bonds with Arg265 and Tyr586 residues.

Anticancer Activity Mechanisms

Preliminary cell-based assays reveal selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) versus normal HEK293 cells (IC₅₀ > 100 μM). Mechanistic studies indicate topoisomerase II inhibition and reactive oxygen species generation as primary modes of action.

Coordination Chemistry and Materials Science

Metal Complex Formation

The hydrazine moiety acts as a bidentate ligand, forming stable complexes with transition metals. A notable example is the Cu(II) complex [Cu(C₁₃H₁₇N₃)Cl₂], which exhibits enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions compared to conventional Pd catalysts.

Conductive Polymer Precursors

Electropolymerization of 3,7-diethyl-2-hydrazinoquinoline generates thin films with a conductivity of 1.2 × 10⁻³ S/cm, suitable for organic semiconductor applications. XPS analysis confirms nitrogen-mediated charge transfer pathways.

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